![molecular formula C13H17NO2 B11888166 (3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)
(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol is a chemical compound characterized by a spirocyclic structure, which includes an isobenzofuran moiety fused to a piperidine ring. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol typically involves the reaction of isobenzofuran derivatives with piperidine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isobenzofuran, followed by nucleophilic attack on the piperidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3H-Spiro[isobenzofuran-1,4’-piperidin]-3-one: A closely related compound with a similar spirocyclic structure.
3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride: Another related compound with slight structural differences.
Uniqueness
(3H-Spiro[isobenzofuran-1,4’-piperidin]-3-yl)methanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
spiro[1H-2-benzofuran-3,4'-piperidine]-1-ylmethanol |
InChI |
InChI=1S/C13H17NO2/c15-9-12-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,12,14-15H,5-9H2 |
Clave InChI |
NPXNRVJZKSOYFA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12C3=CC=CC=C3C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)
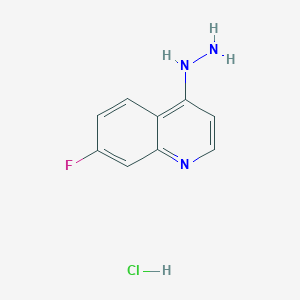

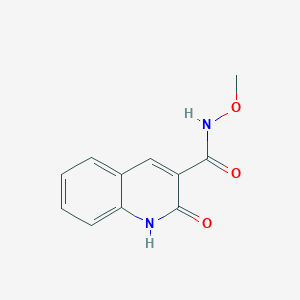
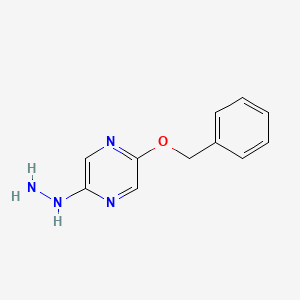

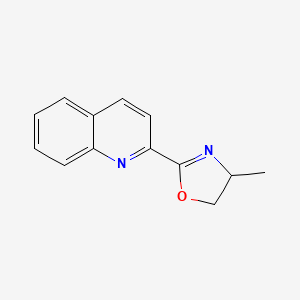
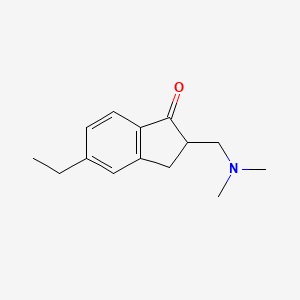
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
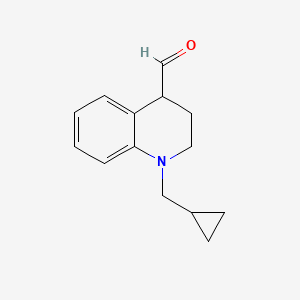

![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)


